molecular formula C14H14Cl3NO B2490701 [4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride CAS No. 2089277-17-6

[4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride

Cat. No.: B2490701
CAS No.: 2089277-17-6
M. Wt: 318.62
InChI Key: WRLMPGDULXCIQX-UHFFFAOYSA-N
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Description

[4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of chloro and methyl groups attached to a phenoxyphenyl methanamine backbone, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of 4-chloro-3-methylphenol to introduce a nitro group. This is followed by reduction to convert the nitro group to an amine.

    Etherification: The next step involves the etherification of the resulting amine with 4-chlorophenol under basic conditions to form the phenoxy linkage.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro groups, using reagents such as sodium methoxide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development studies.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which [4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride exerts its effects is largely dependent on its interaction with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methoxyphenylmethanamine hydrochloride: Similar in structure but with a methoxy group instead of a methyl group.

    [4-Chloro-2-(4-chlorophenoxy)phenyl]methanamine hydrochloride: Lacks the methyl group on the phenoxy ring.

Uniqueness

The presence of both chloro and methyl groups in [4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These features distinguish it from other similar compounds and may enhance its utility in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

[4-chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO.ClH/c1-9-6-12(4-5-13(9)16)18-14-7-11(15)3-2-10(14)8-17;/h2-7H,8,17H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLMPGDULXCIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=CC(=C2)Cl)CN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089277-17-6
Record name [4-chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride
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